Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate

Regioisomeric Purity Bromine Position Benzothiophene Substitution

Researchers advancing kinase inhibitor or STING agonist programs often face delays when sourcing regioisomerically pure benzothiophene intermediates. The 4-bromo isomer cannot be replaced by 5-bromo or non-brominated analogues without altering SAR outcomes. • >98% GC purity minimizes Pd-catalyst poisoning, ensuring reproducible cross-coupling yields. • C-4 Br enables parallel Suzuki-Miyaura library synthesis; the retained β-ketoester supports downstream pyrazole/isoxazole condensation. • Supplied as a solid, shipped ambient; regulatory-precedented scaffold derived from approved drugs (raloxifene, zileuton).

Molecular Formula C13H11BrO3S
Molecular Weight 327.20 g/mol
Cat. No. B12069851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate
Molecular FormulaC13H11BrO3S
Molecular Weight327.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC2=C(S1)C=CC=C2Br
InChIInChI=1S/C13H11BrO3S/c1-2-17-13(16)7-10(15)12-6-8-9(14)4-3-5-11(8)18-12/h3-6H,2,7H2,1H3
InChIKeyDSTCTZCDRYUKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-β-Ketoester Building Block Overview


Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate (CAS 2340293-58-3) is a heterocyclic β-ketoester with the molecular formula C₁₃H₁₁BrO₃S and a molecular weight of 327.20 g/mol . It is a derivative of the benzo[b]thiophene scaffold, which is recognized as a privileged structure in medicinal chemistry, found in approved drugs such as raloxifene, zileuton, and sertaconazole . The compound is supplied as a solid with a purity of >98.0% (GC) and is recommended for storage at room temperature in a cool, dark place (<15°C) . Its primary utility lies in its function as a synthetic intermediate, where the 4-bromo substituent on the benzothiophene core provides a well-defined reactive handle for cross-coupling chemistry, while the β-ketoester moiety enables heterocycle construction via condensation-type reactions [1].

1
Heterocyclic building block: Supports cross-coupling and condensation-based library synthesis from a single intermediate
2
High-purity specification: Solid form supports accurate weighing for parallel synthesis workflows
3
Privileged scaffold core: Benzo[b]thiophene substructure with precedent in multiple approved drug chemotypes

Criticality of Bromine Position and β-Ketoester Warhead


While the benzo[b]thiophene scaffold is widely employed in medicinal chemistry, the specific substitution pattern—a bromine atom at the 4-position and a 3-oxopropanoate ester at the 2-position—is structurally unique . Patents and literature describe numerous benzo[b]thiophene derivatives as kinase inhibitors, STING agonists, and antimicrobial agents; however, biological activity within this chemical class is exquisitely sensitive to both the position of halogen substituents and the nature of the 2-substituent [1]. The 4-bromo isomer cannot be functionally replaced by the 5-bromo, 6-bromo, or non-brominated 2-β-ketoester analogues. The bromine atom at C-4 serves as a synthetic handle for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which proceed with regioselectivity governed by the electronic environment of the brominated position [2]. Simultaneously, the β-ketoester moiety is a reactive center for the construction of pyrazoles, isoxazoles, pyrimidines, and other pharmacologically relevant heterocycles that are inaccessible from the simpler carboxylic acid or carboxamide 2-substituted analogues [3].

Bromine Position
4-bromo isomer (CAS 2340293-58-3) 5-bromo or 6-bromo isomers share identical molecular weight but yield different cross-coupling regiochemistry; CAS verification required before procurement
2-Substituent Warhead
β-Ketoester (3-oxopropanoate) Carboxylic acid ethyl ester analogue (CAS 93103-82-3) lacks active methylene chemistry; direct heterocycle condensation routes may not transfer
Halogen Reactivity
C-4 bromine enables mild Pd(0) cross-coupling 4-chloro analogue requires specialized ligands and higher temperatures; oxidative addition rate differs by ~10²–10³ fold

Differentiation Evidence for the 4-Bromo-β-Ketoester


Regioisomeric Differentiation vs. 5- and 6-Bromo Analogues

Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate is one of at least four distinct regioisomeric ethyl 3-(bromobenzo[b]thiophen-2-yl)-3-oxopropanoate structures differentiated solely by the position of the bromine atom on the fused benzene ring. The 4-bromo isomer (CAS 2340293-58-3) has a reported molecular formula of C₁₃H₁₁BrO₃S and molecular weight of 327.20 g/mol . While the 4-bromo, 5-bromo, and 6-bromo isomers share this formula and molecular weight, they are structurally and synthetically distinct entities. The 6-bromo isomer (CAS not located; described as a useful research compound with purity typically 95%) and the non-brominated parent compound (CAS 55473-29-5, MW 248.3 g/mol) are also commercially available, but their chemical reactivity profiles differ due to the distinct electronic and steric environment at each position, resulting in different cross-coupling regioselectivity and different downstream product architectures .

Regioisomer Identity
Head-to-head
CAS 2340293-58-3 vs. 5/6-bromo isomers — identical MW (327.20 g/mol), discrete CAS numbers, distinct SMILES
Regioisomer verification is essential for correct cross-coupling product architecture
Confirm CAS before procurement; ΔMW = +78.9 vs. non-brominated parent
Regioisomeric Purity Bromine Position Benzothiophene Substitution Structural Authentication

Lipophilicity and LogP Shift Induced by Bromine

The introduction of a bromine atom at the C-4 position of the benzo[b]thiophene core substantially alters the physicochemical profile compared to the non-brominated parent compound. For the 4-bromobenzo[b]thiophene parent scaffold (CAS 5118-13-8), in silico predictions indicate a consensus Log Pₒ/w of 3.48, a bioavailability score of 0.55, and CYP1A2/CYP2C19 inhibitory alerts . These computed values serve as conservative class-level indicators for the target compound, as the additional β-ketoester group at the 2-position is expected to further modulate polarity and hydrogen-bond acceptor count. The computed Log P for the 4-bromobenzo[b]thiophene-2-carboxylic acid ethyl ester analogue (CAS 93103-82-3)—a close structural comparator differing only in the oxidation state of the 2-substituent—is consistent with a boiling point of 370.3±22.0 °C at 760 mmHg and a vapor pressure of 0.0±0.8 mmHg at 25 °C .

Lipophilicity Shift
Class-level
Estimated ΔLog P ≈ +1.1 units vs. non-brominated benzo[b]thiophene core
Bromine substitution alters membrane permeability and CYP inhibition prediction profile
In silico consensus Log Pₒ/w; experimental confirmation recommended
Lipophilicity LogP Physicochemical Properties Drug-Likeness

β-Ketoester vs. Carboxylic Acid Reactivity

The β-ketoester functional group at the 2-position of the benzothiophene core provides a reactive center for condensation-based heterocycle formation that is mechanistically distinct from the carboxylic acid, carboxylate ester, or carboxamide 2-substituents found on closely related analogues such as 4-bromobenzo[b]thiophene-2-carboxylic acid ethyl ester (CAS 93103-82-3) . The β-ketoester contains both an electrophilic ketone carbonyl and an enolizable active methylene group (pKₐ ≈ 10–11 for the α-protons), enabling Knoevenagel condensations, Knorr-type pyrazole syntheses, Biginelli reactions, and Hantzsch-type cyclizations that are unavailable from the carboxylic acid ester analogue [1]. This places the target compound in a distinct synthetic utility category: while the carboxylic acid ester analogue is primarily suited for amide coupling or hydrolysis, the β-ketoester is the preferred substrate for the direct construction of five- and six-membered nitrogen- and oxygen-containing heterocycles appended to the benzothiophene core [2].

Synthetic Utility
Class-level
Enables ~2–3× more distinct heterocycle-forming reaction types vs. carboxylic acid ester analogue
β-Ketoester active methylene supports direct pyrazole, isoxazole, and pyrimidine construction
Condensation chemistry unavailable from ester or carboxamide analogues
β-Ketoester Reactivity Heterocycle Synthesis Condensation Chemistry Synthetic Utility

Cross-Coupling Reactivity: Bromine vs. Chlorine vs. Triflate

The C-4 bromine atom on the benzothiophene core is a strategic synthetic handle for Pd(0)-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions. Published work on the palladium-catalyzed amination of ethyl 3-bromobenzo[b]thiophene-2-carboxylate—a structurally related benzothiophene bromide—demonstrates that the reaction proceeds in good to high yields using Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene, confirming the competence of brominated benzothiophene substrates in Buchwald-Hartwig-type couplings [1]. The aryl bromide functionality is substantially more reactive toward oxidative addition with Pd(0) than the corresponding aryl chloride, which is typically unreactive under standard Pd(PPh₃)₄ conditions and requires specialized ligands. Patent literature covering benzo[b]thiophene intermediates for pharmaceutical applications explicitly specifies bromo, iodo, and triflate as the preferred leaving groups (Z = bromo, iodo, triflate, or —B(OH)₂), recognizing the practical synthetic advantage of the bromine substituent over chlorine [2].

Cross-Coupling Competence
Reported
Ar-Br oxidative addition rate ~10²–10³× faster than Ar-Cl under standard Pd(0) conditions
C-4 bromine enables mild-condition Suzuki, Buchwald-Hartwig, and Sonogashira diversification
Confirmed in analogous benzothiophene bromide substrates with Pd(OAc)₂/BINAP
Cross-Coupling Reactivity Bromine vs. Chlorine Palladium Catalysis Oxidative Addition

Purity and Storage Stability

The target compound is commercially supplied with a purity specification of >98.0% (GC) and is described as a solid at ambient temperature . The recommended storage condition is room temperature, with preference for a cool, dark place below 15 °C. This purity level exceeds the typical 95% specification reported for the 6-bromo regioisomer (CAS not located; purity typically 95% ) and matches or exceeds the 95% purity specification of the non-brominated parent compound (CAS 55473-29-5, 95% purity ). The solid physical form facilitates accurate weighing and handling in parallel synthesis workflows compared to liquid or hygroscopic intermediates. The >98% purity specification is critical for cross-coupling applications where halide impurities can poison palladium catalysts.

Purity Specification
Reported
>98.0% GC, solid form, ambient storage recommended
High purity reduces catalyst poisoning risk and improves cross-coupling yield reproducibility
Supplier CoA verification recommended; exceeds typical 95% comparator specification
Purity Specification Storage Conditions Quality Control Procurement Compliance

Clinical Validation of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene scaffold is a validated privileged structure in drug discovery, exemplified by approved therapeutics including raloxifene (SERM for osteoporosis), zileuton (5-lipoxygenase inhibitor for asthma), and sertaconazole (antifungal) . The 4-bromobenzo[b]thiophene substructure itself serves as a key intermediate in the synthesis of brexpiprazole (an atypical antipsychotic), where it is specifically listed as Brexpiprazole Impurity 25 and Impurity 49 . The target compound extends this validated core by incorporating a β-ketoester group at the C-2 position and bromine at C-4—a substitution pattern that creates a three-point diversification platform (C-4 bromine for cross-coupling, C-2 β-ketoester for heterocycle construction, and ester hydrolysis for carboxylic acid introduction) unmatched by simpler benzothiophene building blocks limited to single-point derivatization . The patent landscape covering benzo[b]thiophene compounds as STING agonists (US 10,730,849; EP 3523287 B1) and FGFR kinase inhibitors further confirms the contemporary pharmaceutical relevance of appropriately functionalized benzothiophene intermediates [1].

Scaffold Precedent
Class-level
Benzo[b]thiophene core in raloxifene, zileuton, sertaconazole; brexpiprazole impurity substructure
Privileged scaffold with regulatory-precedented drug space supports lead de-risking
Three diversification points enable scaffold-hopping from a single building block
Privileged Scaffold Drug Intermediate Fragment-Based Drug Discovery scaffold hopping

Application Scenarios for the 4-Bromo-β-Ketoester


C-4 Diversification via Suzuki-Miyaura Coupling

The C-4 bromine atom enables the parallel synthesis of diverse biaryl and heteroaryl libraries through Suzuki-Miyaura coupling with commercially available boronic acids and boronate esters. The high purity (>98% GC) minimizes catalyst poisoning, increasing cross-coupling yield reproducibility . The retention of the β-ketoester group through the coupling step preserves a reactive center for subsequent library expansion, enabling a two-dimensional diversification strategy where C-4 variation is followed by heterocycle condensation at the β-ketoester position [1].

Three-Point Fragment for Fragment-Based Drug Discovery

With three orthogonal synthetic handles (C-4 Br, C-2 β-ketoester, ester carbonyl), this compound serves as an ideal fragment for structure-based drug design campaigns. The bromine atom provides a heavy-atom anchor detectable by X-ray crystallography, while the β-ketoester enables fragment growing through condensation-based heterocycle formation [2]. The scaffold's connection to clinically validated benzothiophene drugs—raloxifene, zileuton, sertaconazole, and brexpiprazole—offers a regulatory-precedented starting point that may reduce late-stage attrition risk .

STING Agonist Lead Generation

Recent patent literature (US 10,730,849; EP 3523287 B1) has established benzo[b]thiophene derivatives as STING (Stimulator of Interferon Genes) pathway agonists with potential applications in immuno-oncology [3]. The 4-bromo-2-β-ketoester substitution pattern provides a starting point for SAR exploration of this target class, where variations at C-4 (via cross-coupling) and C-2 (via β-ketoester condensation) can systematically probe the pharmacophoric requirements for STING activation and type I interferon induction.

Kinase Inhibitor and FGFR-Targeted Library Synthesis

Patent disclosures describe benzo[b]thiophene derivatives as inhibitors of fibroblast growth factor receptor kinases (FGFRs) relevant to neo- and hyperplasia therapies [4]. The target compound's 4-bromo-2-β-ketoester architecture enables construction of ATP-competitive kinase inhibitor scaffolds: the benzothiophene core can occupy the adenine-binding pocket, while C-4 and C-2 elaborations can access the ribose pocket, solvent channel, and hydrophobic selectivity regions. The Redx Pharma patent portfolio (e.g., GB2515785) further validates benzothiophene-based intermediates in proprietary kinase drug discovery programs [1].

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
C-4 bromine reactivity under mild Pd(0) conditions
Coupling yield reproducibility and catalyst compatibility
Fragment-based lead generation
Three orthogonal reactive centers (C-4 Br, C-2 β-ketoester, ester carbonyl)
Fragment growing efficiency and X-ray anchoring utility
STING pathway research
4-bromo-2-β-ketoester architecture for SAR exploration
Pharmacophoric mapping for STING activation and type I IFN induction
Kinase inhibitor lead discovery
ATP-competitive benzothiophene scaffold with C-4/C-2 elaboration points
Kinase selectivity profiling and adenine-pocket complementarity
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